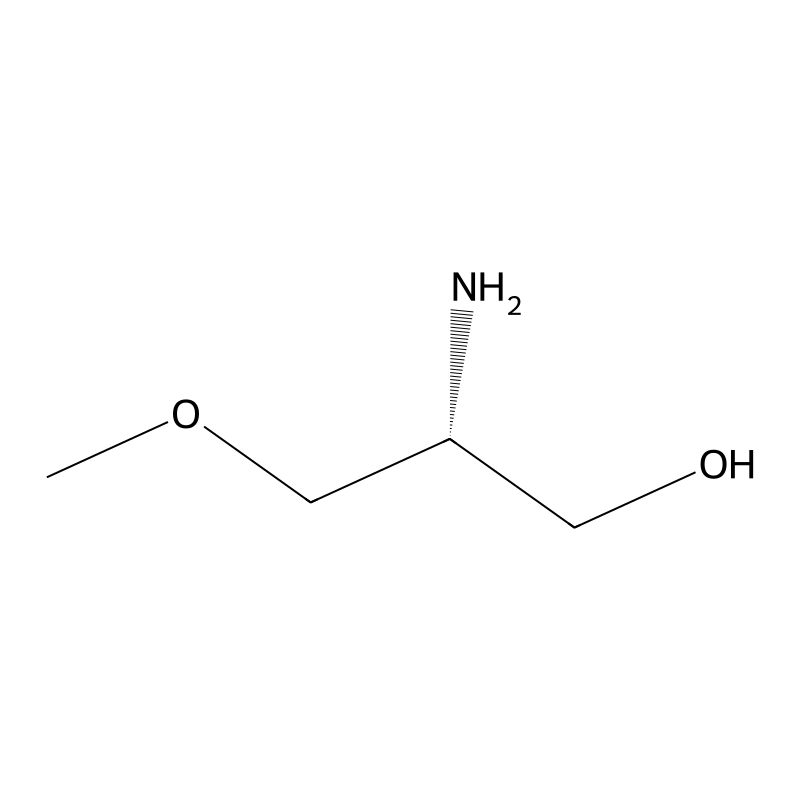

(R)-2-Amino-3-methoxypropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-3-methoxypropan-1-ol, also known as (R)-2-amino-3-methoxy-1-propanol, is a chiral amino alcohol with the molecular formula . This compound features an amino group, a methoxy group, and a propanol backbone, making it a versatile building block in organic synthesis. Its chirality contributes to its unique chemical properties and biological activities, which are of significant interest in pharmaceuticals and biochemical research.

- Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to yield simpler alcohols or amines, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents like halides or sulfonates under acidic or basic conditions.

Research indicates that (R)-2-Amino-3-methoxypropan-1-ol exhibits notable biological activity. It may act as a precursor for the synthesis of biologically active molecules and has been investigated for potential therapeutic properties against various diseases, including cancer and infectious diseases. The compound's interaction with specific molecular targets, such as enzymes or receptors, modulates various biochemical pathways, which is crucial for its efficacy in medicinal applications.

Several synthesis methods for (R)-2-Amino-3-methoxypropan-1-ol have been developed:

- Reaction of Glycidol: One common method involves the reaction of (R)-glycidol with methanol in the presence of a base, followed by ammonia addition. This process typically occurs at temperatures ranging from 0°C to 50°C over 2 to 4 hours.

- Reduction of Precursors: Another approach includes the reduction of methoxy-substituted amino acids or esters using reducing agents like sodium borohydride under controlled conditions to ensure high yields and purity.

In industrial settings, continuous flow reactors may be used to optimize yield and efficiency during production.

(R)-2-Amino-3-methoxypropan-1-ol serves multiple applications across various fields:

- Pharmaceuticals: It is utilized as a building block for synthesizing enantiomerically pure compounds essential in drug development.

- Biochemical Research: The compound is valuable for studying enzyme-catalyzed reactions and metabolic pathways.

- Industrial Chemistry: It finds use in producing specialty chemicals such as surfactants, emulsifiers, and intermediates for polymers and resins.

Studies have shown that (R)-2-Amino-3-methoxypropan-1-ol interacts with various biological targets. Its amino group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the methoxy group may engage in hydrophobic interactions that further modulate the compound's biological activity. Further research is needed to elucidate its binding affinity and mechanism of action within biological systems.

Several compounds share structural similarities with (R)-2-Amino-3-methoxypropan-1-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-methoxypropan-1-ol | Enantiomer of (R)-2-amino alcohol | Different biological activity due to stereochemistry |

| 2-Amino-3-methoxypropan-1-ol | Racemic mixture | Contains both enantiomers |

| (R)-2-Amino-2-methylpropan-1-ol | Methyl group at the second carbon | Different substitution pattern affecting reactivity |

| (S)-2-Amino-3-cyclohexylpropan-1-ol | Cyclohexyl group instead of methoxy | Potentially different biological activity |

| (S)-(−)-2-Amino-3-phenylpropan-1-ol | Phenyl substituent | May exhibit distinct pharmacological properties |

Uniqueness: The unique combination of functional groups and chiral center in (R)-2-Amino-3-methoxypropan-1-ol allows for a wide range of